2-Amino-2-(2-phenylcyclopropyl)acetic acid
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Overview
Description
This compound is a derivative of glycine and is structurally similar to the neurotransmitter glutamate.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-2-(2-phenylcyclopropyl)acetic acid typically involves the cyclopropanation of styrene derivatives followed by amination and carboxylation. One common method involves the reaction of phenylcyclopropane with ammonia and carbon dioxide under high pressure and temperature to yield the desired product .
Industrial Production Methods
Industrial production of this compound often employs catalytic hydrogenation and high-pressure reactors to ensure high yield and purity. The use of advanced catalysts and optimized reaction conditions helps in scaling up the production process while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
2-Amino-2-(2-phenylcyclopropyl)acetic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions are common, where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amino acids or amides.
Scientific Research Applications
2-Amino-2-(2-phenylcyclopropyl)acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a chiral auxiliary in asymmetric synthesis.
Biology: Studied for its potential role as a neurotransmitter analog and its effects on glutamate receptors.
Medicine: Investigated for its potential therapeutic effects in neurological disorders and as a precursor for drug development.
Industry: Utilized in the synthesis of specialty chemicals and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-2-(2-phenylcyclopropyl)acetic acid involves its interaction with glutamate receptors in the brain. It acts as an agonist or antagonist, modulating the activity of these receptors and influencing neurotransmission. The compound’s effects are mediated through the activation or inhibition of specific signaling pathways, leading to changes in neuronal activity and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-2-(2-phenylcyclopropyl)propanoic acid
- 2-Amino-2-(2-phenylcyclopropyl)butanoic acid
- 2-Amino-2-(2-phenylcyclopropyl)pentanoic acid
Uniqueness
2-Amino-2-(2-phenylcyclopropyl)acetic acid is unique due to its specific structural features, such as the cyclopropyl ring and the phenyl group, which confer distinct chemical and biological properties. Its ability to interact with glutamate receptors and modulate neurotransmission sets it apart from other similar compounds .
Properties
IUPAC Name |
2-amino-2-(2-phenylcyclopropyl)acetic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c12-10(11(13)14)9-6-8(9)7-4-2-1-3-5-7/h1-5,8-10H,6,12H2,(H,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXJLYKPJPQKBSX-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(C(=O)O)N)C2=CC=CC=C2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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